((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate
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Overview
Description
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions, making it a valuable substance in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate typically involves the reaction of 2-(hydroxyphenyl)-1-methylamine with tartaric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired chiral product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxy-4-phenylbutanoate: A similar chiral compound used in the synthesis of anti-hypertension drugs.
®-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid: Another chiral compound with applications in medicinal chemistry.
Uniqueness
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate is unique due to its specific chiral configuration and the presence of both hydroxyl and ammonium functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
94135-87-2 |
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Molecular Formula |
C22H32N2O8 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium |
InChI |
InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI Key |
ZBMVZFHMIFWWTC-CEAXSRTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
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